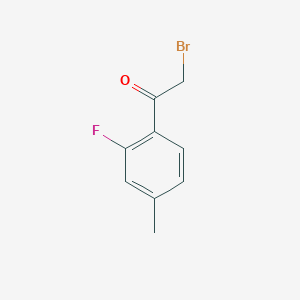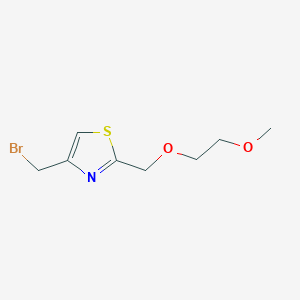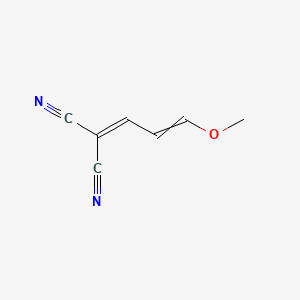
Propanedinitrile, (3-methoxy-2-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (3-methoxy-2-propenylidene)- is a chemical compound with the molecular formula C6H6N2O It is known for its unique structure, which includes a methoxy group and a propenylidene group attached to a propanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, (3-methoxy-2-propenylidene)- can be achieved through several methods. One common approach involves the reaction of malononitrile with methoxypropenylidene derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile, (3-methoxy-2-propenylidene)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (3-methoxy-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler nitrile compounds or other reduced forms.
Substitution: The methoxy and propenylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of Propanedinitrile, (3-methoxy-2-propenylidene)- depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce simpler nitriles. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Propanedinitrile, (3-methoxy-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Propanedinitrile, (3-methoxy-2-propenylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propenylidene groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the methoxy and propenylidene groups.
Cyanoacetonitrile: Another nitrile compound with different functional groups, leading to distinct chemical properties.
Dicyanomethane: A related compound with two cyano groups, offering different reactivity and applications.
Uniqueness
Propanedinitrile, (3-methoxy-2-propenylidene)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
52718-96-4 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2-[(E)-3-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C7H6N2O/c1-10-4-2-3-7(5-8)6-9/h2-4H,1H3/b4-2+ |
InChI Key |
MALUIHGUZRXIGV-DUXPYHPUSA-N |
Isomeric SMILES |
CO/C=C/C=C(C#N)C#N |
Canonical SMILES |
COC=CC=C(C#N)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
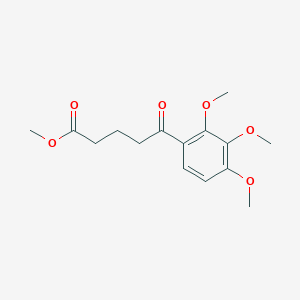
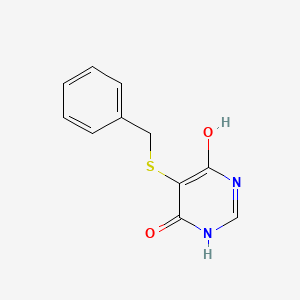
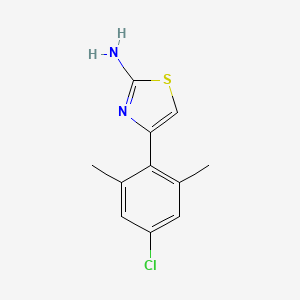
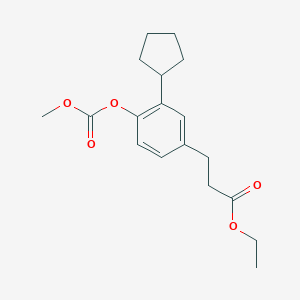
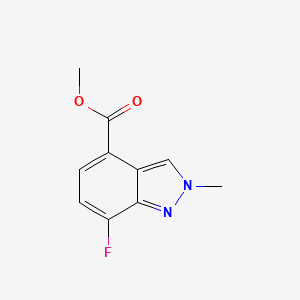
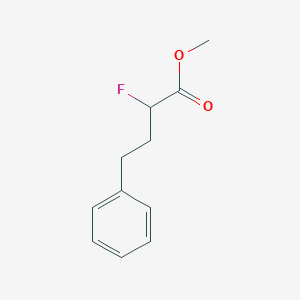
![ethyl 2-{[(1S)-1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B8276885.png)
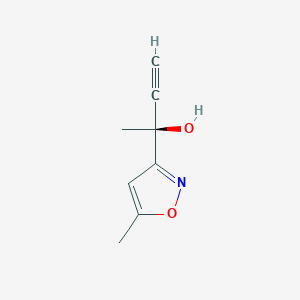
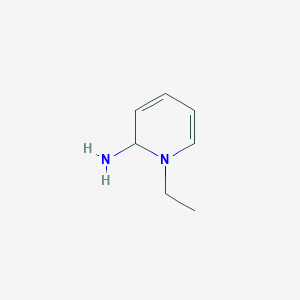
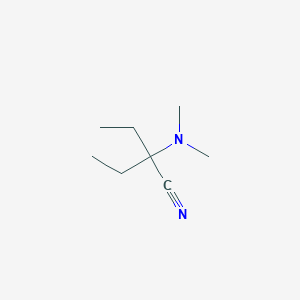
![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)

